molecular formula C8H6ClFO2 B3391164 5-Chloro-4-fluoro-2-methylbenzoic acid CAS No. 1427445-40-6

5-Chloro-4-fluoro-2-methylbenzoic acid

Cat. No. B3391164
CAS RN: 1427445-40-6
M. Wt: 188.58 g/mol
InChI Key: BEABJMMELPCZAP-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-methylbenzoic acid is a fluorinated ortho-toluic acid . It has a molecular formula of C8H7FO2 and a molecular weight of 154.14 .


Synthesis Analysis

The synthesis of 5-Chloro-4-fluoro-2-methylbenzoic acid involves several steps. One method involves the reaction of 5-fluoro-2-methylbenzoic acid with saturated ketones in a bimetallic Ir/Cu catalytic reaction to afford phthalide, a bicyclic heterocycle used in dyes and fungicides . Another method involves the sequential bromination, azido replacement, and reduction of 5-fluoro-2-methylbenzoic acid .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-fluoro-2-methylbenzoic acid can be represented by the linear formula FC6H3(CH3)CO2H . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

5-Chloro-4-fluoro-2-methylbenzoic acid is utilized in the synthesis of 3-arylisoquinolinones with benzonitrile through a lithiation reaction . The resulting 3-arylisoquinolinones exhibit antiproliferative activity against cancer cells . These molecules bind to microtubules, suppress tubulin polymerization, and induce apoptosis in cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-4-fluoro-2-methylbenzoic acid include a melting point of 130-132 °C . More detailed information about its physical and chemical properties can be found in the Safety Data Sheet .

Safety and Hazards

5-Chloro-4-fluoro-2-methylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a combustible dust . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-4-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEABJMMELPCZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoro-2-methylbenzoic acid

CAS RN

1427445-40-6
Record name 5-chloro-4-fluoro-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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